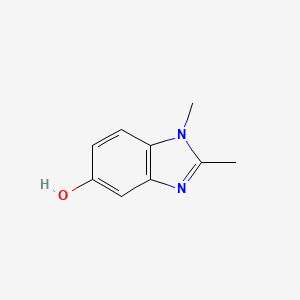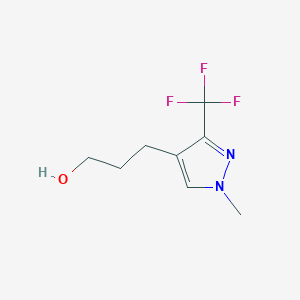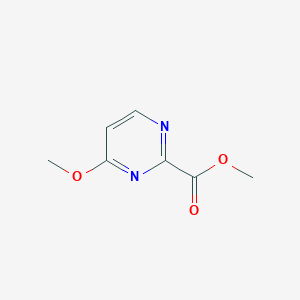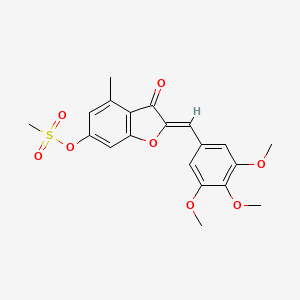![molecular formula C17H26N2O3S B2755821 Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine CAS No. 1376443-46-7](/img/structure/B2755821.png)
Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a phenyl group and a sulfonyl group, which are common functional groups in organic chemistry.
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Analytical Methodologies and Environmental Monitoring
One study discusses methods for detecting aliphatic amines in environmental samples, demonstrating the application of derivatization techniques with substances like benzenesulfonyl chloride for analysis by gas chromatography-mass spectrometry (GC-MS). This research underscores the importance of sensitive detection methods for amines in water, potentially including compounds like the one of interest, in industrial waste and surface waters, reflecting on their environmental fate and distribution (Sacher, Lenz, & Brauch, 1997).
Biochemical Studies and Fungal Cultures
Another investigation details the detection of biogenous amines in fungal cultures, which could be relevant to understanding the biochemical interactions and roles of similar amines in biological systems. The study's methodology, involving thin-layer chromatography and mass spectrometry, could be applied to study the metabolic pathways or biological activities of compounds like Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine within various organisms (Stüttgen, Sya, & Dittmar, 1978).
Organic Synthesis and Chemical Reactivity
Research on aminolysis reactions of certain phosphinates with amines, including piperidine—a structural component of the compound of interest—provides insights into the reactivity and potential synthetic applications of such compounds. These studies offer a foundation for developing novel synthetic routes or improving existing methodologies for compounds bearing similar structural motifs (Um, Han, & Shin, 2009).
Pharmacological Research and Drug Development
In the realm of pharmacology, new antihistaminic compounds incorporating piperidinamines have been synthesized, highlighting the therapeutic potential of nitrogen-containing heterocycles. Such research points to the broader applicability of compounds with structural similarities in developing new drugs, particularly as antihistamines, by exploring different substituents and modifications for enhanced activity and selectivity (Janssens et al., 1985).
Catalysis and Material Science
Studies on the addition of amines to conjugated dienes catalyzed by solid base catalysts shed light on the utility of amines in synthetic chemistry, particularly in the formation of unsaturated amines. This research could inform the development of catalysts and processes for the efficient synthesis of complex organic molecules, including those with environmental and industrial significance (Kakuno & Hattori, 1984).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-2-[1-(2-phenylethenylsulfonyl)piperidin-4-yl]oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-18(2)13-14-22-17-8-11-19(12-9-17)23(20,21)15-10-16-6-4-3-5-7-16/h3-7,10,15,17H,8-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAASTLFMVDVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2755741.png)



![N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2755748.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)




![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)
